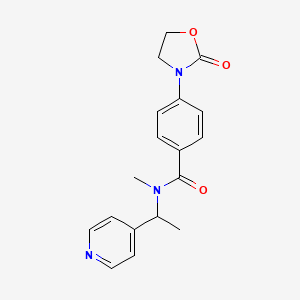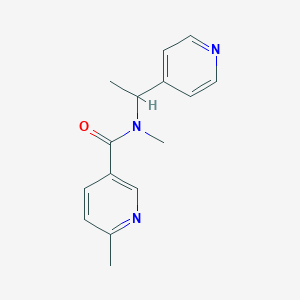![molecular formula C17H26N2O2 B7533711 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as JNJ-38431055, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has been shown to have promising results in preclinical studies.
Mecanismo De Acción
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide selectively blocks the orexin receptors in the brain, which are responsible for regulating wakefulness and appetite. Orexins are neuropeptides that are produced by the lateral hypothalamus and play a crucial role in regulating sleep-wake cycles, arousal, and energy balance. By blocking the orexin receptors, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide promotes sleep and reduces food intake.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. The compound promotes sleep by reducing wakefulness and increasing slow-wave sleep. It also reduces food intake by decreasing appetite and increasing satiety. 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a long half-life, which makes it suitable for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for lab experiments. The compound is highly selective for the orexin receptors, which makes it a useful tool for studying the role of orexins in various physiological processes. 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the compound has some limitations, including its high cost and limited availability.
Direcciones Futuras
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several potential future directions for research. The compound could be further studied for its therapeutic potential in various disorders such as insomnia, narcolepsy, and obesity. The mechanism of action of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide could also be further elucidated to better understand the role of orexins in regulating sleep and appetite. Additionally, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool for studying the orexin system in various animal models of disease.
Métodos De Síntesis
The synthesis of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves a multi-step process that starts with the reaction of 4-methoxyphenethylamine with cyclohexanone to obtain the intermediate product, 4-methoxyphenylcyclohexanone. This intermediate is then reacted with ethyl acetate and ammonium acetate to obtain the final product, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 99%.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various disorders such as insomnia, narcolepsy, and obesity. The compound has been shown to selectively block the orexin receptors in the brain, which are responsible for regulating wakefulness and appetite. Preclinical studies have demonstrated that 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide can improve sleep quality, reduce food intake, and promote weight loss.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-16-9-7-14(8-10-16)11-12-18-17(20)13-19-15-5-3-2-4-6-15/h7-10,15,19H,2-6,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVJRGDDEQZJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)


![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)


![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)